molecular formula C26H22O3 B11166119 3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one

3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one

Cat. No.: B11166119
M. Wt: 382.4 g/mol
InChI Key: YGLKAHPXOKNLIY-MDWZMJQESA-N
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Description

3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenylpropenyl ether moiety attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenylpropenyl Ether Moiety: The final step involves the etherification of the chromen-2-one core with (2E)-3-phenyl-2-propenol in the presence of a suitable dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropenyl ether moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one can be compared with other chromen-2-one derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H22O3

Molecular Weight

382.4 g/mol

IUPAC Name

3-benzyl-4-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C26H22O3/c1-19-23-15-14-22(28-16-8-13-20-9-4-2-5-10-20)18-25(23)29-26(27)24(19)17-21-11-6-3-7-12-21/h2-15,18H,16-17H2,1H3/b13-8+

InChI Key

YGLKAHPXOKNLIY-MDWZMJQESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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